molecular formula C9H14N2O B3373576 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1007518-34-4

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B3373576
CAS No.: 1007518-34-4
M. Wt: 166.22 g/mol
InChI Key: FNNJGGBLVDVUME-UHFFFAOYSA-N
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Description

1-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a pyrazole-based heterocyclic compound characterized by a methyl group at position 5, an isopropyl (propan-2-yl) substituent at position 1, and an acetyl group (ethan-1-one) at position 4 of the pyrazole ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal and materials chemistry. Pyrazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1-propan-2-ylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-7(3)9(5-10-11)8(4)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNJGGBLVDVUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of appropriate pyrazole derivatives with ethanone precursors. One common method involves the condensation of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole ketones or acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Pyrazole ketones or acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that pyrazole derivatives, including 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, exhibit antitumor properties. A study demonstrated that compounds with this scaffold could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Pyrazole derivatives have shown promise as inhibitors of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . This application is particularly relevant in the context of autoimmune disorders where inflammation plays a crucial role.

Materials Science Applications

Synthesis of Functional Materials
The compound serves as a building block for synthesizing functional materials. Its unique structural features allow it to be incorporated into polymers and other materials, enhancing their properties such as thermal stability and mechanical strength . This makes it valuable in the development of advanced materials for electronics and coatings.

Ligand Development
In coordination chemistry, this compound can act as a ligand in metal complexes. These complexes are studied for their catalytic properties and potential applications in organic synthesis . The ability to form stable complexes with various metals opens avenues for developing new catalysts.

Case Study 1: Antitumor Activity

A recent study explored the antitumor efficacy of pyrazole derivatives in vitro and in vivo. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that this compound could be a lead compound for further development .

Case Study 2: Material Synthesis

In another investigation, researchers synthesized a series of polymers incorporating this compound. These polymers exhibited improved thermal stability compared to traditional materials. The findings suggest that this compound can be effectively used to enhance the performance of polymeric materials in high-temperature applications .

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO2 in 4-nitrophenyl derivatives) enhance electrophilicity, facilitating nucleophilic reactions .

Key Observations :

  • Pyrazole derivatives with 4-nitrophenyl groups exhibit potent anticancer activity but may face solubility challenges .
  • Triazole-oxime derivatives demonstrate high yields (86%) in synthesis and crystallographic stability, making them viable for drug development .

Key Observations :

  • Claisen-Schmidt condensation is widely used for chalcone derivatives due to mild conditions and scalability .
  • Hydroxylamine hydrochloride efficiently introduces oxime functionalities, critical for enhancing bioavailability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polarity) Stability Reference
This compound Not reported Moderate (iPr group) Stable under inert -
1-[5-Hydroxy-1-phenyl-1H-pyrazol-4-yl]ethan-1-one 180–182 High (OH group) Sensitive to oxidation
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 195–197 Low (NO2 group) Thermally stable

Key Observations :

  • Hydroxy-substituted pyrazoles exhibit higher polarity but require stabilization against oxidation .
  • Nitro-substituted derivatives show thermal stability but poor aqueous solubility .

Biological Activity

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, also known as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and an ethanone moiety. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1007518-34-4

Structure

The structural representation of the compound can be denoted as follows:

1 5 methyl 1 propan 2 yl 1H pyrazol 4 yl ethan 1 one\text{1 5 methyl 1 propan 2 yl 1H pyrazol 4 yl ethan 1 one}

This structure features a pyrazole ring that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. A notable study evaluated the cytotoxic effects of synthesized pyrazole derivatives against different cancer cell lines, revealing promising results.

Compound Cell Line IC50 (μM) Reference Drug (Cisplatin) IC50 (μM)
This compoundHepG2 (Liver)5.353.78
A549 (Lung)8.746.39

The compound demonstrated significant cytotoxicity against HepG2 and A549 cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation. The presence of the pyrazole ring is believed to play a pivotal role in these activities, possibly through interactions with cellular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial effects. Preliminary data suggest that compounds similar to this compound exhibit activity against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases.

Study on Pyrazole Derivatives

A comprehensive study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, the compound of interest showed notable results in both cytotoxicity assays and antimicrobial tests. The findings indicated that modifications to the pyrazole structure could enhance biological activity, providing insights into structure–activity relationships (SAR) .

Clinical Relevance

The clinical relevance of pyrazole derivatives is underscored by their inclusion in drug development pipelines targeting cancer and infectious diseases. The ongoing research into their mechanisms of action and efficacy in vivo will be crucial for translating these findings into therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors. A common method involves reacting 5-methylpyrazole derivatives with propan-2-yl halides under basic conditions (e.g., KOH/ethanol). Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents critically impact yield. For example, excess propan-2-yl iodide increases alkylation efficiency but may lead to byproducts like di-substituted pyrazoles. Monitoring via TLC (hexane:ethyl acetate, 3:1) and acidification with HCl post-reaction improves purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl at C5, propan-2-yl at N1).
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 193.12).
  • X-ray crystallography : Resolves dihedral angles between the pyrazole ring and acetyl group, critical for understanding steric effects .

Q. What are the primary chemical reactivities of the acetyl group in this compound?

The acetyl group undergoes nucleophilic substitution or condensation reactions. For example:

  • Knoevenagel condensation : Reacts with aldehydes in ethanol under reflux to form α,β-unsaturated ketones.
  • Reduction : Sodium borohydride selectively reduces the acetyl group to a secondary alcohol, preserving the pyrazole core .

Advanced Research Questions

Q. How does the compound’s crystal packing influence its physicochemical properties?

Single-crystal XRD reveals intermolecular hydrogen bonding (C=O···H-N) and π-π stacking between pyrazole rings. These interactions increase melting point (mp 148–150°C) and reduce solubility in nonpolar solvents. Computational studies (Hirshfeld surface analysis) quantify these interactions, aiding in predicting solubility and bioavailability .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Studies report conflicting IC50_{50} values for kinase inhibition (e.g., 2.3 µM vs. 8.7 µM). These discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., fixed ATP at 1 mM, pH 7.4) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can resolve inconsistencies .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations identify binding poses in kinase active sites. Key interactions include:

  • Hydrogen bonding between the acetyl oxygen and Lys67.
  • Hydrophobic contacts between the propan-2-yl group and Val104.
    Validation via mutagenesis (e.g., Lys68Ala) confirms computational predictions .

Q. What solvent systems optimize enantiomeric purity during asymmetric synthesis?

Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) achieves baseline separation of enantiomers. Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric alkylation, enhancing enantiomeric excess (ee > 95%) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and reagent ratios.
  • Data Validation : Cross-validate biological assays with orthogonal techniques (e.g., SPR for binding kinetics).
  • Computational Workflows : Combine docking with free-energy perturbation (FEP) to predict binding affinities accurately.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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